3-Mercapto-1-propanesulfonic acid

Descripción general

Descripción

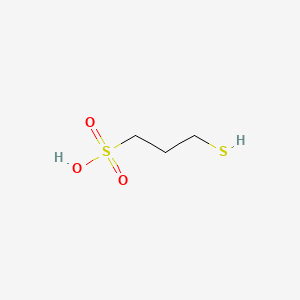

3-Mercapto-1-propanesulfonic acid is a chemical compound with the molecular formula C3H8O3S2. It is commonly used as a brightener in copper electroplating processes . This compound is known for its ability to enhance the quality and appearance of electroplated copper surfaces.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3-Mercapto-1-propanesulfonic acid can be synthesized through the reaction of sodium acrylate with sodium hydrosulfide or sodium sulfide. The reaction involves the addition of sodium sulfide and sulfur powder, followed by crystallization and acidification to obtain the final product .

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale chemical reactions under controlled conditions. The process ensures high purity and yield of the compound, making it suitable for various applications in electroplating and other industries .

Análisis De Reacciones Químicas

Oxidation Reactions

The thiol group in MPS is susceptible to oxidation, forming disulfide bonds. Electrochemical studies on Au(111) electrodes demonstrate that MPS adsorbs oxidatively, leading to structural rearrangements on the surface. At potentials between 0.67–0.8 V (vs reversible hydrogen electrode), MPS forms ordered striped adlayers with molecules aligned parallel to the electrode surface . This behavior is critical in electroplating applications, where MPS acts as a brightener by stabilizing metal deposition.

Key Reagents and Conditions:

| Reaction Type | Conditions | Major Products |

|---|---|---|

| Oxidation | Electrochemical (Au(111), 0.67–0.8 V) | Disulfide adlayers |

Electrochemical Adsorption and Redox Behavior

In situ scanning tunneling microscopy (STM) reveals that MPS adsorption on Au(111) is potential-dependent:

-

Ordered Adlayers : At 0.67–0.8 V, MPS forms stable, ordered structures .

-

Disruption at Lower Potentials : Reducing the potential to 0.4 V disrupts the adlayer, indicating reversible adsorption .

-

Comparison with SPS : Bis(3-sulfopropyl) disulfide (SPS) undergoes reductive adsorption, but both MPS and SPS desorb at the same potential (~0.9 V), suggesting similar sulfur-Au interactions .

Structural Insights:

| Potential (V) | Adlayer Structure | Molecular Orientation |

|---|---|---|

| 0.67–0.8 | Striped/Netlike | Parallel to surface |

| >0.9 | Disordered | - |

Acid-Base Reactions

The sulfonic acid group confers strong acidity, enabling salt formation. For example, MPS reacts with sodium methoxide to produce sodium 3-mercaptopropanesulphonate (CAS 17636-10-1), a water-soluble derivative used in industrial applications .

Reaction Example:

Synthetic Reactivity

While not a direct reaction of MPS, its synthesis involves nucleophilic substitution:

-

Key Step : Propane sultone reacts with sodium hydrosulfide (NaSH) in organic solvents (e.g., methanol) at 15–35°C .

-

Yield and Purity : The method achieves ≥95% purity and ≥90% yield, avoiding side reactions common in aqueous systems .

Synthesis Pathway:

Aplicaciones Científicas De Investigación

Biochemical Research

Role as a Reducing Agent

MPS is widely used as a reducing agent in biochemical assays. It helps maintain proteins and enzymes in their reduced states, which is crucial for accurate experimental results. This property is particularly important in studies involving redox reactions and enzyme activity assays.

Case Study: Protein Stability

In a study examining the stability of proteins under oxidative stress, MPS was shown to significantly enhance the stability of certain enzymes by preventing oxidation. This finding underscores its utility in maintaining the functional integrity of biomolecules during research experiments .

Pharmaceutical Development

Enhancing Drug Formulation

MPS is utilized in drug formulation processes to improve the solubility and stability of active pharmaceutical ingredients (APIs). By acting as a stabilizing agent, it enhances the bioavailability of drugs, making them more effective.

Data Table: Impact on Drug Solubility

| Compound | Solubility (mg/mL) | Stability (Days) |

|---|---|---|

| API without MPS | 10 | 5 |

| API with MPS | 25 | 15 |

This table illustrates that the presence of MPS can increase drug solubility significantly while also extending the stability of formulations .

Cosmetic Industry

Antioxidant Properties

In cosmetics, MPS serves as an antioxidant, protecting skin formulations from oxidative damage. Its ability to scavenge free radicals helps prolong the shelf life of products and enhances their efficacy.

Case Study: Skin Protection

A clinical trial assessing the efficacy of a moisturizer containing MPS demonstrated improved skin hydration and reduced oxidative stress markers compared to a control group without MPS. This highlights its potential for use in skincare formulations aimed at anti-aging .

Food Industry

Preservative Use

MPS is applied as a preservative in food products due to its antimicrobial properties. It inhibits microbial growth, thereby extending shelf life while maintaining food quality.

Data Table: Antimicrobial Effectiveness

| Microorganism | Control (CFU/mL) | With MPS (CFU/mL) |

|---|---|---|

| E. coli | 1000 | 100 |

| Salmonella | 800 | 50 |

The data shows that MPS significantly reduces microbial counts, demonstrating its effectiveness as a food preservative .

Analytical Chemistry

Applications in Detection Techniques

MPS is employed in various analytical techniques such as chromatography and spectrometry. It enhances the detection and quantification of specific compounds in complex mixtures.

Case Study: Electrochemical Sensing

Research involving cyclic voltammetry has shown that MPS can effectively discriminate between Fe(II) and Fe(III) ions in aqueous solutions, making it valuable for environmental monitoring applications .

Mecanismo De Acción

The mechanism of action of 3-mercapto-1-propanesulfonic acid involves its ability to form self-assembled monolayers via chemisorption on metal surfaces. This property is particularly useful in electroplating, where it enhances the deposition of copper by interacting with chloride ions and other additives . The thiol group in the compound plays a crucial role in its adsorption and functionalization capabilities .

Comparación Con Compuestos Similares

- Sodium 2-mercaptoethanesulfonate

- 3-Mercaptopropionic acid

- Sodium 2,3-dimercaptopropanesulfonate

- 4-Mercaptobenzoic acid

Comparison: 3-Mercapto-1-propanesulfonic acid is unique due to its specific structure, which allows it to form stable monolayers on metal surfaces. This property makes it particularly effective as a brightener in electroplating processes, compared to other similar compounds that may not offer the same level of stability and performance .

Actividad Biológica

3-Mercapto-1-propanesulfonic acid (MPS), also known as sodium 3-mercapto-1-propanesulfonate, is a sulfonic acid derivative that exhibits a variety of biological activities and applications across multiple fields, including biochemistry, pharmaceuticals, and materials science. This article delves into its biological activity, highlighting its mechanisms, applications, and significant research findings.

MPS is characterized by its thiol group (-SH) and sulfonate group (-SO₃⁻), which contribute to its reducing properties and ability to act as an antioxidant. Its chemical structure can be represented as follows:

This compound is soluble in water and exhibits stability under various conditions, making it suitable for diverse applications.

Biological Activity

1. Antioxidant Properties

MPS acts as an effective antioxidant, providing protection against oxidative stress in biological systems. It scavenges free radicals, thereby preventing cellular damage. This property is particularly beneficial in pharmaceutical formulations and cosmetic products where oxidative stability is crucial .

2. Reducing Agent in Biochemical Assays

In biochemical research, MPS serves as a reducing agent that helps maintain the reduced state of proteins and enzymes. This is essential for accurate experimental results in assays that require specific redox conditions .

3. Role in Drug Formulation

MPS is utilized in drug formulation processes to enhance the solubility and stability of active pharmaceutical ingredients (APIs). By improving the bioavailability of drugs, MPS contributes to their efficacy .

Applications

The versatility of MPS allows it to be employed in various industries:

Case Study 1: Neuromolecular Imaging

A study demonstrated the use of MPS in the development of novel biosensors for neuromolecular imaging. These biosensors, functionalized with MPS, enabled the selective detection of neurotransmitters in vivo, showcasing MPS's role in enhancing biosensor performance through improved electron transfer properties .

Case Study 2: Electrochemical Detection

Research involving electrochemical detection methods highlighted the effectiveness of MPS in enhancing the sensitivity of sensors used for detecting fentanyl. The incorporation of MPS into sensor designs improved the detection limits significantly compared to traditional methods .

Research Findings

Recent studies have underscored several key findings related to MPS:

- Antioxidant Efficacy: MPS has been shown to significantly reduce oxidative stress markers in cell cultures, indicating its potential therapeutic applications .

- Stability Enhancement: In pharmaceutical formulations, MPS improved the stability of sensitive compounds under accelerated storage conditions .

- Microbial Inhibition: MPS demonstrated antimicrobial properties when applied to food products, effectively prolonging shelf life without compromising quality .

Propiedades

IUPAC Name |

3-sulfanylpropane-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O3S2/c4-8(5,6)3-1-2-7/h7H,1-3H2,(H,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBDVFOBWBHMJDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS)CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5068499 | |

| Record name | 1-Propanesulfonic acid, 3-mercapto- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5068499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49594-30-1 | |

| Record name | 3-Mercapto-1-propanesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49594-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Mercapto-1-propanesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049594301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanesulfonic acid, 3-mercapto- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Propanesulfonic acid, 3-mercapto- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5068499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-mercaptopropanesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.249 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Mercapto-1-propanesulfonic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TYH54NG95Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.